molecular formula C26H26ClN3O2 B613109 (R)-Methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride CAS No. 200927-02-2

(R)-Methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride

Cat. No. B613109
CAS RN: 200927-02-2
M. Wt: 447.97
InChI Key: RSIWDQDVADNDKT-GJFSDDNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride, also known as (R)-Methylimidazole-3-propanoic acid, is a synthetic molecule used in various scientific research applications. It is a chiral compound, meaning that it has two non-superimposable mirror images. This compound is used in many applications in the laboratory, and is a useful tool for researchers to study the properties of molecules and their interactions with other molecules.

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole, have been reviewed for their antitumor activities. Some of these compounds have progressed beyond preclinical testing due to their promising biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009). These findings suggest that the imidazole group, which is present in "(R)-Methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride," may contribute to potential antitumor effects, warranting further investigation in this context.

Neuroprotective Applications

Imidazole-containing compounds have been explored for their neuroprotective properties, particularly in the context of cerebrovascular stroke. For instance, compounds targeting glutamate receptors, such as AMPA and NMDA receptors, have been investigated for their roles in neuroprotection and the mitigation of secondary cerebral injury following stroke (Karsy, M., Brock, A., Guan, J., Taussky, P., Kalani, M., & Park, M. S., 2017). Given the structural complexity of "(R)-Methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride," it may interact with similar neurological pathways, indicating a potential area for future research.

Immunomodulatory Effects

Imidazole compounds have also been associated with immunomodulatory effects. Imiquimod, an imidazole derivative, is known to activate the immune system through localized induction of cytokines. Its mechanism, while not fully understood, demonstrates the ability of imidazole compounds to modulate immune responses, suggesting potential applications in treating skin disorders and possibly other immune-related conditions (Syed, T., 2001).

properties

IUPAC Name

methyl (2R)-2-amino-3-(1-tritylimidazol-4-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2.ClH/c1-31-25(30)24(27)17-23-18-29(19-28-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,18-19,24H,17,27H2,1H3;1H/t24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIWDQDVADNDKT-GJFSDDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718546
Record name Methyl 1-(triphenylmethyl)-D-histidinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride

CAS RN

200927-02-2
Record name Methyl 1-(triphenylmethyl)-D-histidinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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